molecular formula C18H34O4 B14671323 2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) CAS No. 37582-34-6

2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane)

Cat. No.: B14671323
CAS No.: 37582-34-6
M. Wt: 314.5 g/mol
InChI Key: ITAAERDICIBAOA-UHFFFAOYSA-N
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Description

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is an organic compound with the molecular formula C18H34O4. It is a dioxane derivative, characterized by two 1,3-dioxane rings connected by an octane chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) typically involves the reaction of 1,8-octanediol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.

    Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) involves its ability to form stable complexes with various molecules. The dioxane rings can interact with different functional groups, providing stability and protection to reactive intermediates. This property is particularly useful in organic synthesis, where the compound acts as a protecting group for carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is unique due to its dual dioxane rings connected by an octane chain, providing enhanced stability and versatility in various chemical reactions. Its ability to act as a protecting group and its stability under different reaction conditions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

37582-34-6

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

4-methyl-2-[8-(4-methyl-1,3-dioxan-2-yl)octyl]-1,3-dioxane

InChI

InChI=1S/C18H34O4/c1-15-11-13-19-17(21-15)9-7-5-3-4-6-8-10-18-20-14-12-16(2)22-18/h15-18H,3-14H2,1-2H3

InChI Key

ITAAERDICIBAOA-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)CCCCCCCCC2OCCC(O2)C

Origin of Product

United States

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